Product packaging for 3-Ethynyl-5-(trifluoromethyl)pyridine(Cat. No.:CAS No. 1211520-56-7)

3-Ethynyl-5-(trifluoromethyl)pyridine

Cat. No.: B3376553
CAS No.: 1211520-56-7
M. Wt: 171.12
InChI Key: PNIPWJXORLTRCA-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(trifluoromethyl)pyridine ( 1211520-56-7) is a high-value trifluoromethylpyridine (TFMP) derivative designed for advanced chemical synthesis in research and development . This compound combines a reactive ethynyl group with a trifluoromethyl-substituted pyridine ring, making it a versatile building block for constructing novel molecules. The trifluoromethylpyridine moiety is a key structural feature in many modern agrochemicals and pharmaceuticals, as the fluorine atoms confer unique physicochemical properties such as enhanced metabolic stability, lipid solubility, and biomolecular binding affinity . Specifically, the 5-(trifluoromethyl)pyridine structure is found in a range of active ingredients . The ethynyl group serves as a versatile handle for further chemical modification, most notably via click chemistry cycloadditions, enabling researchers to efficiently create complex molecular architectures for screening and development. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3N B3376553 3-Ethynyl-5-(trifluoromethyl)pyridine CAS No. 1211520-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-2-6-3-7(5-12-4-6)8(9,10)11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIPWJXORLTRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287666
Record name 3-Ethynyl-5-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-56-7
Record name 3-Ethynyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Methodologies and Strategies for 3 Ethynyl 5 Trifluoromethyl Pyridine and Its Analogs**

Established Synthetic Routes to 3-Ethynyl-5-(trifluoromethyl)pyridine

Traditional approaches to constructing the this compound scaffold generally fall into three main categories: palladium-catalyzed cross-coupling reactions, functional group interconversions on a pre-formed ring, and strategies that build the pyridine (B92270) ring itself.

The Sonogashira coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This method is a powerful and widely used tool for directly introducing an ethynyl (B1212043) group onto a pyridine ring. bepls.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild conditions. wikipedia.orgbepls.com

The synthesis of this compound via this route would start from a halogenated precursor, such as 3-bromo- (B131339) or 3-iodo-5-(trifluoromethyl)pyridine. This precursor is then reacted with a protected or terminal alkyne, like trimethylsilylacetylene, in the presence of a palladium complex and a copper(I) salt. The amine base, often triethylamine (B128534) or diethylamine, serves as both the reaction medium and to neutralize the hydrogen halide byproduct. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in synthesizing complex molecules sensitive to copper. nih.govorganic-chemistry.org

A typical procedure involves the reaction of a halopyridine with a terminal alkyne using a palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) iodide (CuI) cocatalyst, in an amine solvent like triethylamine. bepls.comsoton.ac.uk

Table 1: Representative Conditions for Sonogashira Coupling of Pyridine Derivatives

Catalyst SystemCoupling PartnersBase / SolventKey Features
Pd(PPh₃)₄ / CuI5-Iodo-pyridine-2-yl)-carbamic acid methyl ester & 3-ethynyl-4-methylbenzoateTriethylamine / DMFStandard conditions for coupling iodo-pyridines. bepls.com
[DTBNpP]Pd(crotyl)Cl1-Bromo-3,5-dimethoxybenzene & 3-Ethynylpyridine (B57287)DABCO / THFAir-stable, monoligated precatalyst enabling room-temperature, copper-free coupling. nih.gov
Pd(PPh₃)₄ / CuI6-bromo-3-fluoropicolinonitrile & various terminal alkynesTriethylamine / THFHigh efficiency for a range of functionalized alkynes, tolerating free alcohols and amines. soton.ac.uk
PdCl₂(dcpp) / CuITetrabutylammonium 2-pyridyltriolborate salts & aryl chloridesNa₂CO₃ / DMFSuzuki-Miyaura coupling, an alternative cross-coupling for C-C bond formation on pyridines. organic-chemistry.org

This table presents a selection of conditions to illustrate the versatility of cross-coupling reactions on pyridine rings.

Another major strategy involves the synthesis of a substituted pyridine ring followed by a series of functional group interconversions to install the desired trifluoromethyl and ethynyl groups. A common industrial approach for producing trifluoromethylpyridines starts with a more accessible precursor like 3-picoline (3-methylpyridine). nih.govjst.go.jp

This process typically involves:

Chlorination: The methyl group of 3-picoline is exhaustively chlorinated to a trichloromethyl group (-CCl₃). The pyridine ring itself may also undergo chlorination under these conditions. jst.go.jp

Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group (-CF₃) via a halogen exchange (halex) reaction, often using hydrogen fluoride (B91410) (HF). nih.govjst.go.jp This can result in key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) or 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govalfa-chemical.com

Once a key intermediate such as 3-chloro-5-(trifluoromethyl)pyridine (B1270821) or 3-bromo-5-(trifluoromethyl)pyridine (B1279140) is obtained, the ethynyl group can be introduced. This is frequently accomplished by a Sonogashira coupling, effectively making the final step a functional group interconversion from a halide to an alkyne.

Instead of modifying a pre-existing pyridine, it is also possible to construct the 3,5-substituted pyridine ring from acyclic precursors. This method, often involving cyclocondensation reactions, builds the heterocyclic core using building blocks that already contain the trifluoromethyl group or a suitable precursor. nih.gov For instance, a route starting from ethyl 4,4,4-trifluoroacetoacetate has been investigated for the synthesis of 6-(trifluoromethyl)pyrid-2-one, demonstrating the feasibility of using trifluoromethyl-containing starting materials to build the pyridine ring de novo. acs.org While potentially offering a direct entry to complex substitution patterns, these routes can face challenges with yields and scalability. acs.org

Exploration of Novel and Efficient Synthetic Protocols

Modern synthetic chemistry seeks to improve efficiency by reducing step counts and enhancing selectivity. For this compound and its analogs, this involves developing direct C-H functionalization methods and applying state-of-the-art cross-coupling technologies.

Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates (like halides or organometallics). The development of methods for the regioselective trifluoromethylation of pyridine rings is particularly relevant. acs.orgchemrxiv.org Direct trifluoromethylation of a pyridine ring using radical sources often leads to a mixture of isomers, making it difficult to control regioselectivity. acs.orgchemistryviews.org

Recent breakthroughs have enabled highly regioselective C-H trifluoromethylation. One successful strategy involves the activation of the pyridine ring as an N-methylpyridinium salt, which then undergoes nucleophilic trifluoromethylation with excellent regioselectivity. acs.orgnih.gov Another innovative approach achieves 3-position-selective trifluoromethylation through nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent like a Togni reagent. acs.orgchemistryviews.org This method is significant as it directly targets the C-3 position, which has traditionally been challenging to functionalize. chemistryviews.org

Table 2: Examples of Novel Regioselective Trifluoromethylation of Pyridines

MethodActivation StrategyTrifluoromethyl SourceKey Outcome
N-Methylpyridinium Salt ActivationQuaternary ammonium (B1175870) salt formationTrifluoroacetic acid / Ag₂CO₃Highly efficient and regioselective direct C-H trifluoromethylation. acs.orgnih.gov
Nucleophilic Activation via HydrosilylationHydrosilylation to form an enamine intermediateTogni Reagent IFirst example of 3-position-selective C(sp²)-H trifluoromethylation of pyridine rings. acs.orgchemistryviews.org
Peroxygenase BiocatalysisEnzyme-catalyzed oxidationN/A (oxidation of existing groups)Protein engineering can yield enzymes with high chemo- and regioselectivity for aromatic oxidation. nih.gov

This table highlights modern strategies for achieving regiocontrol in the functionalization of pyridine rings.

The field of cross-coupling is continuously evolving, offering milder conditions, broader substrate scopes, and improved catalyst efficiency. For the synthesis of this compound and its analogs, modern variations of the Sonogashira reaction are particularly valuable. Copper-free Sonogashira couplings are a major advancement, mitigating issues related to copper toxicity and side reactions. wikipedia.org This has been facilitated by the design of highly active palladium catalysts and specialized ligands. nih.govorganic-chemistry.org For example, air-stable palladium precatalysts have been developed that facilitate room-temperature, copper-free Sonogashira reactions of challenging heteroaromatic substrates. nih.gov

Beyond Sonogashira, other modern cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings are extensively used to synthesize analogs by forming C-C bonds at various positions on the pyridine ring. organic-chemistry.orgnih.gov These reactions couple halo-pyridines with a wide array of organoboron or organozinc reagents, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. organic-chemistry.orgresearchgate.net The development of specialized ligands, such as X-Phos, has been crucial for enabling the coupling of less reactive aryl chlorides under mild conditions. organic-chemistry.org

Sustainable and Green Chemistry Considerations in Synthesis

The synthesis of complex pyridine derivatives like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in For pyridine ring synthesis, traditional methods like the Chichibabin and Hantzsch syntheses are often plagued by issues such as low yields (around 20% and 40% respectively), long reaction times, and the use of toxic reagents and solvents. rsc.org For instance, the Chichibabin synthesis has historically used N,N-dimethylaniline, a toxic solvent, while the Hantzsch synthesis often employs corrosive and toxic nitric or nitrous acid for oxidation. rsc.org

Modern green chemistry approaches seek to overcome these limitations. Key strategies applicable to the synthesis of functionalized pyridines include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the product, which increases efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts and Solvents: There is a preference for base metals like iron, copper, and nickel over precious metals (Pd, Ir, Ru). acsgcipr.org The use of environmentally friendly solvents or solvent-free conditions is also a major goal. researchgate.netnih.gov One-pot condensation reactions under solvent-free conditions, using a reusable catalyst like cobalt(II) chloride hexahydrate, have achieved yields as high as 90% for certain pyridine derivatives. rsc.org

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonication can significantly shorten reaction times, increase yields, and lead to purer products. rasayanjournal.co.inresearchgate.netnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, with the elimination of small, benign molecules like water being preferable to using stoichiometric oxidizing agents. acsgcipr.org

In the context of producing specialized pyridines, many syntheses start with pre-formed pyridine rings that are then functionalized. acsgcipr.org This approach shifts the green chemistry focus to the functionalization steps, such as the introduction of the ethynyl and trifluoromethyl groups, where minimizing steps and avoiding hazardous reagents remain paramount.

Table 1: Comparison of Traditional vs. Green Pyridine Synthesis Strategies

Feature Traditional Methods (e.g., Chichibabin, Hantzsch) Green Chemistry Approaches
Yield Often low (e.g., ~20-40%) rsc.org Generally higher, can exceed 90% rsc.org
Solvents Often toxic and difficult to remove (e.g., N,N-dimethylaniline) rsc.org Environmentally benign solvents or solvent-free conditions nih.gov
Catalysts May involve heavy metals or no catalyst Reusable, base-metal catalysts (Fe, Cu) preferred rsc.orgacsgcipr.org
Reaction Time Can be very long rsc.org Significantly shorter, often aided by microwaves or ultrasound rasayanjournal.co.in
Process Multiple steps with isolations One-pot or telescoped processes rasayanjournal.co.inacsgcipr.org
Byproducts Significant waste and hazardous byproducts rasayanjournal.co.inrsc.org Minimal waste generation, improved atom economy rasayanjournal.co.inacsgcipr.org

Synthesis of Related Structural Analogs and Derivatives

The ethynyl group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogs.

One of the most powerful reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction can be used to couple the ethynylpyridine scaffold with various organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. mdpi.com For example, the related building block, ethynyl trifluoromethyl sulfide, readily reacts with aromatic and aliphatic azides to produce a library of novel triazoles in good yields (up to 86%). mdpi.com This strategy is directly applicable to this compound for creating complex derivatives.

Another important class of reactions is [3+2] cycloadditions. A visible-light-induced photoredox cycloaddition between alkynes and isocyanides, promoted by a phosphine (B1218219) radical cation, can produce 2,4-disubstituted pyrroles. acs.org This method is tolerant of a wide array of functional groups, including the electron-withdrawing trifluoromethyl group found on the pyridine ring. acs.org

Table 2: Representative Reactions for Derivatizing the Ethynyl Moiety

Reaction Type Reagents/Conditions Product Moiety Key Features
Azide-Alkyne Cycloaddition (Click Chemistry) Organic Azide (B81097) (R-N₃), Copper(I) catalyst mdpi.com 1,2,3-Triazole High yield, robust, wide functional group tolerance. mdpi.com
Photoredox [3+2] Cycloaddition Isocyanide (R-NC), Phosphine, Visible Light, Ir photocatalyst acs.org 2,4-Disubstituted Pyrrole (B145914) Mild conditions, forms pyrrole rings. acs.org

The trifluoromethyl (CF₃) group is generally stable, but under certain conditions, it can be modified to create analogs. The strong carbon-fluorine bonds make these transformations challenging, but specific nucleophilic substitution reactions have been reported.

One such modification is the reaction of trifluoromethyl groups on aromatic rings with nucleophiles. acs.org For instance, trifluoromethyl groups attached to a pyridine ring can undergo alcoholysis, although this often requires harsh conditions. acs.org The unique electronic properties of fluorine mean that replacing it can significantly alter the molecule's characteristics. nih.gov

A more common strategy in medicinal chemistry is not to modify the CF₃ group directly but to replace it with other fluorine-containing moieties during the synthesis. For example, methods exist for the direct C-H difluoromethylation of pyridine rings, which could be used to synthesize the difluoromethyl analog of the target compound. nih.govresearchgate.net

Direct C-H functionalization of the pyridine ring in this compound offers a powerful route to novel analogs by introducing additional substituents at the remaining open positions (C-2, C-4, and C-6). The electronic nature of the pyridine ring typically directs nucleophilic attacks to the C-2, C-4, and C-6 positions, while electrophilic and radical reactions can be more complex. chemrxiv.org

Strategies for selective functionalization often rely on activating the pyridine ring. One approach involves the temporary dearomatization of the pyridine. For example, borane-catalyzed hydroboration or hydrosilylation can generate more nucleophilic dihydropyridine (B1217469) or N-silyl enamine intermediates. nih.govresearchgate.net These intermediates can then react with electrophiles to achieve functionalization at the C-3 position (or C-5, depending on the substitution pattern). chemrxiv.orgresearchgate.net While the target molecule is already substituted at C-3 and C-5, similar strategies could potentially be adapted to target the other positions.

Minisci-type reactions, which involve the addition of nucleophilic radicals to a protonated (and thus electron-deficient) pyridine ring, are effective for functionalizing the C-2 and C-4 positions. unimi.it This approach has been used for late-stage functionalization of complex molecules. unimi.it

Table 3: Strategies for Pyridine Core Functionalization

Position Method Description
C-2 / C-4 Minisci Reaction unimi.it Radical addition to a protonated pyridine ring, suitable for introducing alkyl, acyl, or trifluoromethyl groups. unimi.it
C-3 / C-5 Nucleophilic Activation chemrxiv.orgresearchgate.net Temporary dearomatization (e.g., via hydrosilylation) creates an enamine-like intermediate that can react with electrophiles. chemrxiv.orgresearchgate.net
meta-Position Directed or Steric-Guided Functionalization unimi.it Often requires a directing group or relies on steric hindrance to functionalize the less reactive meta-position. unimi.it

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a critical strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. researchgate.netnih.gov This allows for the rapid generation of analogs without resorting to a full de novo synthesis for each new compound. researchgate.net For a molecule like this compound, LSF could involve introducing one of the key functional groups onto a pre-existing scaffold or further modifying the fully formed molecule.

The pyridine ring itself is a common target for LSF. However, achieving regioselectivity on a pyridine ring within a complex molecule can be challenging, often yielding a mixture of products. unimi.it Recent strategies have focused on overcoming this issue. For instance, methods for the site-switchable meta- and para-C-H difluoromethylation of pyridines have been developed, which could be applied in a late-stage context. nih.govresearchgate.net

Another LSF approach involves the direct introduction of the trifluoromethyl group. A method for the C3-selective trifluoromethylation of pyridines has been established, which relies on the nucleophilic activation of the ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgresearchgate.net This method has been successfully applied to the late-stage modification of a bioactive molecule. chemrxiv.org Similarly, late-stage radiofluorination to introduce an ¹⁸F-labeled trifluoromethyl group has been demonstrated, highlighting the utility of LSF in creating PET imaging agents. nih.gov

**chemical Reactivity and Mechanistic Studies of 3 Ethynyl 5 Trifluoromethyl Pyridine**

Reactivity of the Pyridine (B92270) Core

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring in 3-Ethynyl-5-(trifluoromethyl)pyridine possesses a lone pair of electrons, making it a target for alkylating agents and susceptible to quaternization. However, the presence of two strong electron-withdrawing groups, the ethynyl (B1212043) and trifluoromethyl substituents, significantly reduces the nucleophilicity of the nitrogen atom. This deactivation makes N-alkylation and quaternization reactions more challenging compared to pyridine itself or pyridines with electron-donating substituents. nih.gov

Generally, the quaternization of pyridines, known as the Menschutkin reaction, is an SN2 reaction involving a pyridine derivative and an alkyl halide. nih.gov This reaction is typically favored by electron-donating groups on the pyridine ring. nih.gov For electron-deficient pyridines, more forcing conditions or highly reactive alkylating agents are often necessary to achieve N-alkylation. acs.orgyoutube.com

While specific studies on the N-alkylation of this compound are not widely documented, research on structurally related ethynylpyridine derivatives provides insight into this reactivity. For instance, ethynylpyridine derivatives of a triazino-triazine (TT) core have been successfully N-methylated at the pyridine nitrogen using methyl iodide (CH₃I). nih.gov This indicates that despite the presence of an electron-withdrawing ethynyl group, quaternization is achievable. The reaction selectively occurs at the pyridine nitrogen over the triazine core nitrogens, which require much stronger methylating agents. nih.gov

The general conditions for such reactions often involve the use of an alkylating agent in a suitable solvent. The reactivity can be influenced by temperature and the nature of the alkylating agent. researchgate.net For highly electron-deficient systems, alternative N-arylation methods have been developed, such as using diaryliodonium salts with a copper catalyst, to overcome the low nucleophilicity of the pyridine nitrogen. acs.org

Table 1: Example of N-Methylation on Related Ethynylpyridine Compounds

Starting MaterialReagentProductNotesSource
Ethynylpyridine-functionalized Triazino-triazineCH₃IN-Methyl Ethynylpyridinium-functionalized Triazino-triazineMethylation occurred selectively at the pyridine nitrogen. nih.gov

This table illustrates a relevant reaction on a similar structural motif due to the limited specific data for this compound.

Influence of the Trifluoromethyl Group on Reaction Pathways

Electronic Effects on Pyridine Ring Reactivity and Stability

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the pyridine ring in this compound is profound, primarily acting through a strong inductive effect (-I effect). This effect significantly lowers the electron density of the entire aromatic system.

The primary consequences of this electronic perturbation are:

Reduced Basicity and Nucleophilicity: The electron density on the nitrogen atom is substantially decreased, making the pyridine less basic and a weaker nucleophile. This directly impacts reactions like N-alkylation, making them more difficult to achieve. nih.gov

Ring Deactivation towards Electrophilic Attack: The pyridine ring is rendered highly electron-deficient, deactivating it towards electrophilic aromatic substitution (SEAr) reactions. Friedel-Crafts type alkylations, for example, are generally not feasible on such deactivated rings unless strong electron-donating groups are also present. youtube.com

Activation towards Nucleophilic Attack: Conversely, the lowered electron density makes the carbon atoms of the pyridine ring, particularly those at the ortho and para positions to the electron-withdrawing groups, more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In many trifluoromethylpyridine derivatives, this enhanced reactivity is exploited for the synthesis of more complex molecules. nih.govacs.org

Steric and Conformational Influences on Reaction Selectivity

The trifluoromethyl group, while not excessively large, exerts a notable steric influence on adjacent positions. In this compound, the CF₃ group is positioned meta to the nitrogen atom and adjacent to the C-4 and C-6 positions. Its bulk can hinder the approach of reagents to the C-4 position of the ring. Similarly, the linear geometry and steric demand of the ethynyl group at C-3 can influence the accessibility of the neighboring C-2 and C-4 positions.

Investigation of Reaction Intermediates and Transition States

The direct experimental or computational study of reaction intermediates and transition states involving this compound is not extensively reported. However, mechanistic pathways can be inferred from studies on related compounds.

For N-alkylation reactions, the process is generally understood to proceed through a transition state with developing positive charge on the nitrogen atom. For an electron-deficient pyridine like the title compound, this transition state would be destabilized, leading to a higher activation energy, consistent with the lower reactivity observed. nih.gov

In other reaction types, more complex intermediates can be postulated. For example, photoredox-catalyzed reactions involving other ethynylpyridine derivatives have been proposed to proceed through radical intermediates. acs.org A plausible mechanism might involve the formation of a vinyl radical phosphonium (B103445) intermediate after the addition of a phosphine (B1218219) radical cation to the alkyne. acs.org

Furthermore, reactions involving organometallic reagents with substituted pyridines can proceed via single-electron transfer (SET) processes, leading to the formation of paramagnetic intermediates. researchgate.net EPR spectroscopy has been used in studies of bis(imino)pyridine systems to reveal that an unpaired electron can be delocalized over the heterocyclic ring, indicating the formation of a radical anion intermediate during N-alkylation with certain metal alkyls. researchgate.net Such SET pathways could be relevant for reactions of this compound with highly reactive nucleophiles. The stability of any potential anionic or radical intermediates would be significantly influenced by the strong electron-withdrawing capacity of the trifluoromethyl group.

**computational Chemistry and Theoretical Characterization**

Electronic Structure and Bonding Analysis

Analysis of the electronic structure helps in understanding the distribution of electrons within the molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. nih.gov For pyridine (B92270) derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p) to optimize the molecular geometry and determine the ground-state energy. researchgate.netniscair.res.in

This process yields key geometric parameters like bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT is used to calculate fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For instance, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO gap was found to be 5.52 eV, indicating its potential reactivity. nih.gov

Interactive Table: Example of DFT-Calculated Properties for a Related Pyridine Derivative

While data for 3-Ethynyl-5-(trifluoromethyl)pyridine is unavailable, a typical output for a related molecule would resemble the following table. Note: This data is illustrative and not representative of the target compound.

PropertyCalculated ValueMethod/Basis Set
Ground State Energy-977.66 HartreeB3LYP/6-311G(d,p)
HOMO Energy-7.01 eVB3LYP/6-311G(d,p)
LUMO Energy-1.49 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap (ΔE)5.52 eVB3LYP/6-311G(d,p)
Dipole Moment3.50 DebyeB3LYP/6-311G(d,p)

Quantum Chemical Descriptors and Molecular Electrostatic Potential Mapping

From the HOMO and LUMO energies, various quantum chemical descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in quantitatively assessing the molecule's reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The map displays color-coded regions of electron density, where red indicates electron-rich areas (prone to electrophilic attack) and blue indicates electron-deficient areas (prone to nucleophilic attack). researchgate.net For pyridine derivatives, the nitrogen atom is typically an electron-rich site, while the regions influenced by electron-withdrawing groups like trifluoromethyl would appear electron-deficient. researchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and help interpret experimental spectra, including NMR, IR, Raman, and UV-Vis.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional), is a standard approach for predicting the 1H and 13C NMR chemical shifts of organic molecules. researchgate.netd-nb.info The accuracy of these predictions can be high, with root mean square errors often below 0.4 ppm for 1H shifts when compared to experimental data. mdpi.com For complex molecules, computational analysis must often account for multiple stable conformers, as the observed chemical shift is an ensemble average. d-nb.infonih.gov Theoretical calculations for fluorinated compounds like this compound would also include the prediction of 19F NMR chemical shifts, which are sensitive to the local electronic environment. nih.govnih.gov

Computational Vibrational Spectroscopy (IR, Raman) Analysis

DFT calculations are employed to compute the harmonic vibrational frequencies of a molecule. arxiv.org These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model. nih.gov This analysis allows for a precise assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, C≡C triple bond vibrations, C-F stretches from the CF3 group, and pyridine ring modes. researchgate.net

Interactive Table: Example of Vibrational Frequency Assignment for a Related Molecule

The following table illustrates how vibrational modes are typically assigned. Note: This is an example and does not represent the target compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)
Pyridine Ring C-H Stretch30853088
C≡C Stretch21502145
CF₃ Symmetric Stretch12801285
Pyridine Ring Breathing992995

UV-Vis Absorption and Fluorescence Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.netmdpi.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). nih.gov For fluorescent molecules, computational studies can also estimate emission wavelengths and Stokes shifts—the difference between the absorption and emission maxima. mdpi.commdpi.com The solvent environment is often included in these simulations using models like the Polarizable Continuum Model (PCM), as it can significantly influence spectral properties. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By simulating the energetic and geometric changes as reactants transform into products, chemists can understand reaction feasibility, selectivity, and kinetics without conducting exhaustive experimental work.

The exploration of a reaction's potential energy surface (PES) is fundamental to understanding its mechanism. A PES is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. wikipedia.org Reactions proceed along the path of minimum energy on this surface.

A key technique used to explore the PES is a "relaxed potential energy surface scan," where one or more geometric coordinates (like a bond length, angle, or dihedral angle) are systematically varied, and at each step, the remaining parts of the molecular geometry are optimized to their lowest energy state. uni-muenchen.dejoaquinbarroso.com This process helps in locating energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states. uni-muenchen.deresearchgate.net A transition state is the point of maximum energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.compressbooks.pub

For a molecule like this compound, a PES scan could be employed to study various transformations, such as the rotation of the ethynyl (B1212043) group or the mechanism of a nucleophilic aromatic substitution. For example, in a study of substituted pyridines, PES scans were used to understand the rotational barriers of substituents, revealing the most stable conformations. researchgate.net The process involves performing a series of constrained geometry optimizations to map the energy profile as a specific dihedral angle is rotated. uni-muenchen.dereadthedocs.io Identifying the precise location of a transition state on the PES is critical, and this can be achieved by performing scans with increasingly smaller step sizes around the suspected maximum energy point. uni-muenchen.de

The concept of a transition state is central to Transition State Theory (TST), which was developed to explain the rates of elementary chemical reactions. wikipedia.org TST posits a quasi-equilibrium between the reactants and the activated complex (the structure at the transition state). wikipedia.orglibretexts.org

Table 1: Illustrative Data from a Hypothetical Relaxed PES Scan for Ethynyl Group Rotation in a Substituted Pyridine (Note: This table is a hypothetical representation to illustrate the concept, as specific data for this compound is not available.)

Dihedral Angle (C4-C3-C≡C) (Degrees)Relative Energy (kcal/mol)Status
00.00Energy Minimum
300.52-
601.85-
902.50Transition State
1201.85-
1500.52-
1800.00Energy Minimum

Once transition states and energy minima are located on the PES, their energies can be used to predict the thermodynamics and kinetics of a reaction. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often employing functionals like B3LYP or ω-B97XD. researchgate.netresearchgate.netnih.gov

Kinetics: The reaction rate is governed by the activation energy (Ea), which is the energy difference between the reactants and the transition state. youtube.com According to the Arrhenius equation and Transition State Theory, a higher activation energy corresponds to a slower reaction rate. wikipedia.orgyoutube.com Computational methods can provide accurate estimates of these energy barriers (ΔG‡ or ΔH‡). wikipedia.org For instance, kinetic analysis of reactions involving substituted pyridines has been performed using computational simulations to determine rate constants and understand the influence of substituents on reaction rates. acs.orgnih.gov Isotope labeling studies, in conjunction with computational analysis, can further elucidate reaction mechanisms by identifying the rate-determining step. acs.org

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction of a Substituted Pyridine (Note: This table is for illustrative purposes and does not represent actual data for this compound.)

ParameterCalculated Value (kcal/mol)Implication
Enthalpy of Reaction (ΔH)-15.2Exothermic
Gibbs Free Energy of Reaction (ΔG)-12.5Spontaneous
Activation Energy (Ea or ΔG‡)+22.8Moderately slow reaction at room temperature

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. biorxiv.org

For this compound, MD simulations could be used to explore its conformational landscape in different environments (e.g., in a solvent or interacting with a biological target). The trifluoromethyl group is known to influence conformation due to its size and electronic properties. rsc.org MD simulations are particularly powerful for studying non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, which are crucial in solution and biological systems. nih.gov

In a study on substituted pyridine derivatives as enzyme inhibitors, MD simulations revealed the detailed binding process within the active site, identifying key intermolecular interactions like hydrogen bonds and conserved water-bridge motifs that stabilize the complex. nih.gov The simulations also allowed for the calculation of binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach, which showed that electrostatic interactions were the primary driving force for binding. nih.gov

The fluorinated nature of this compound makes its intermolecular interactions particularly interesting. Perfluorinated aromatic rings can engage in stabilizing π-stacking interactions with non-fluorinated aromatic rings due to a redistribution of electron density caused by the highly electronegative fluorine atoms. researchgate.netwikipedia.org MD simulations can quantify the strength and geometry of these interactions, providing insights that are critical for materials science and drug design. nih.govnih.gov

Table 3: Key Intermolecular Interactions Potentially Involving this compound Identifiable via MD Simulations

Interaction TypePotential Interacting PartnerSignificance
Hydrogen BondWater, Alcohols, Amine N-HDictates solubility and specific binding
π-π StackingAromatic rings (e.g., in proteins)Stabilization of complexes, crystal packing
Halogen BondLewis basesDirectional interaction involving the fluorine atoms
Dipole-DipolePolar moleculesInfluences bulk properties and binding orientation

**advanced Analytical and Spectroscopic Characterization Methodologies in Research**

High-Resolution Mass Spectrometry for Elucidation of Reaction Products and Byproducts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds derived from 3-Ethynyl-5-(trifluoromethyl)pyridine. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. This capability is crucial for confirming the identity of expected reaction products and for identifying unknown byproducts.

In the synthesis of derivatives, such as those created through cycloaddition or cross-coupling reactions, HRMS can definitively verify the chemical formula of the resulting, often complex, structures. For example, in the synthesis of novel bioactive molecules or materials, the ethynyl (B1212043) group of this compound serves as a versatile handle for elaboration. After a reaction, HRMS analysis of the product mixture can confirm the mass of the target molecule, distinguishing it from starting materials or side products that may differ by only a few mass units. acs.org In a study on the synthesis of α-trifluoroanisole derivatives containing a phenylpyridine moiety, HRMS was used alongside NMR to confirm the structures of the new compounds. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) analysis, often coupled with HRMS, can provide structural insights through controlled fragmentation of the parent ion. researchgate.net The fragmentation pattern offers a fingerprint of the molecule's structure, helping to confirm the connectivity of different building blocks attached to the trifluoromethylpyridine core.

Table 1: Example of HRMS Data for a Hypothetical Reaction Product This table illustrates the typical data obtained from an HRMS analysis for a hypothetical product, "Product A," formed from a reaction involving this compound.

ParameterValue
Hypothetical ProductProduct A (e.g., from a Diels-Alder reaction)
Expected FormulaC12H7F3N2
Calculated Exact Mass [M+H]+253.0634
Observed Exact Mass [M+H]+253.0631
Mass Error (ppm)-1.2
Fragmentation Ions (MS/MS)Consistent with loss of CF3, pyridine (B92270) ring fragments

Multi-Dimensional NMR Spectroscopy for Complex Structure Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons in a molecule, it is often insufficient for the unambiguous structural assignment of complex derivatives of this compound. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for resolving overlapping signals and establishing through-bond correlations. nih.govexlibrisgroup.com

COSY (Correlation Spectroscopy) : This 2D technique identifies proton-proton (¹H-¹H) coupling networks, allowing chemists to trace the connectivity of adjacent protons within a spin system, which is invaluable for assigning protons on the pyridine ring and any attached aliphatic or aromatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is arguably the most powerful tool for assembling the complete carbon skeleton of a molecule, as it connects different spin systems and confirms the relative positions of substituents, such as the trifluoromethyl and ethynyl groups on the pyridine ring.

For fluorinated compounds, ¹⁹F NMR is also critical. Given the presence of the CF₃ group, ¹⁹F NMR confirms its electronic environment, and coupling between fluorine and nearby carbon or proton atoms (¹⁹F-¹³C or ¹⁹F-¹H) can provide additional structural proof. In complex cases, selective 2D NMR experiments like ¹⁹F-¹³C gHSQC can be used to observe two-bond correlations. elsevierpure.comresearchgate.net

Table 2: Representative 2D NMR Correlations for a Hypothetical Derivative This table shows expected key HMBC correlations for a hypothetical derivative, 2-phenyl-5-(trifluoromethyl)pyridine, which could be synthesized from the title compound.

Proton (¹H) SignalCorrelates to Carbon (¹³C) via HMBCStructural Information Deduced
H-6 (Pyridine)C-2, C-4, C-5, C(CF3)Confirms position adjacent to nitrogen and C-5.
H-4 (Pyridine)C-2, C-3, C-5, C-6, C(CF3)Confirms position between C-3 and C-5.
H-2' (Phenyl)C-2 (Pyridine), C-4', C-6'Confirms connectivity between the phenyl and pyridine rings at C-2.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis of Derivatives and Complexes

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for derivatives of this compound, providing unequivocal proof of structure, stereochemistry, and intermolecular interactions. chemijournal.com When a synthesized derivative can be grown as a suitable single crystal, SC-XRD analysis yields detailed information on bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

This method is crucial in several research contexts:

Confirmation of Regio- and Stereochemistry : In reactions where multiple isomers could form, such as cycloadditions or complex multi-step syntheses, SC-XRD provides an unambiguous assignment of the product's constitution.

Understanding Intermolecular Interactions : The crystal packing reveals non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding, which are critical for the design of crystal-engineered materials and understanding solid-state properties.

Research on related trifluoromethyl-substituted heterocycles frequently relies on this technique to confirm novel structures. For example, the structures of new thiazolo[4,5-d]pyrimidine (B1250722) derivatives and herbicidal compounds containing trifluoromethyl groups have been confirmed by SC-XRD. nih.govmdpi.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Derivative This table presents hypothetical crystallographic data for a derivative of this compound, reflecting typical parameters reported in crystallographic studies.

ParameterExample Value
Chemical FormulaC14H8F3N
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c)a = 8.5 Å, b = 12.1 Å, c = 10.3 Å
Unit Cell Angles (α, β, γ)α = 90°, β = 98.5°, γ = 90°
R-factor (R₁)0.045

Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Purity)

While this compound is an achiral molecule, it is a valuable precursor for synthesizing chiral compounds, particularly in medicinal chemistry where the biological activity of enantiomers can differ significantly. Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for analyzing the purity of these products. sielc.comhelixchrom.com

For chiral molecules derived from this precursor, determining the enantiomeric purity is critical. nih.govsci-hub.se Chiral HPLC is the most common method for this task. acs.org It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral molecules, including those containing heterocyclic and trifluoromethyl groups. tandfonline.comoup.com

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) and isopropanol) and temperature to achieve baseline separation of the enantiomers. oup.com Once separated, the enantiomeric excess (e.e.) can be accurately calculated by integrating the peak areas of the two enantiomers. This analysis is fundamental in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. researchgate.netacs.org

Table 4: Typical Parameters for Chiral HPLC Separation of a Hypothetical Chiral Derivative This table outlines a sample method for determining the enantiomeric purity of a chiral compound synthesized from this compound.

ParameterCondition/Value
HPLC SystemStandard HPLC with UV Detector
Chiral ColumnChiralpak® IA (Amylose-based CSP)
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Retention Time (Enantiomer 1)8.2 min
Retention Time (Enantiomer 2)9.5 min
Resolution (Rs)> 2.0

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions are greatly facilitated by in situ spectroscopic monitoring. mt.comspectroscopyonline.com These techniques analyze the reaction mixture directly as the reaction proceeds, without the need for sampling and offline analysis. For reactions involving this compound, both Fourier-Transform Infrared (FTIR) and NMR spectroscopy can be powerful in situ tools.

In Situ FTIR Spectroscopy : This technique is particularly well-suited for monitoring reactions involving the ethynyl group. The C≡C and ≡C-H stretching vibrations of the terminal alkyne have characteristic absorption bands in the IR spectrum (around 2100 cm⁻¹ and 3300 cm⁻¹, respectively). As the reaction progresses (e.g., in a Sonogashira coupling or a click reaction), the disappearance of these bands and the appearance of new bands corresponding to the product can be tracked in real-time. This provides valuable kinetic data and helps determine the reaction endpoint. researchgate.net Studies have used in situ IR to monitor complexation reactions of pyridine-containing ligands and to investigate reaction mechanisms. researchgate.netresearchgate.net

In Situ NMR Spectroscopy : Monitoring a reaction directly in an NMR tube allows for the observation of changes in the concentration of reactants, products, and any detectable intermediates over time. rsc.org This provides detailed mechanistic and kinetic information that is difficult to obtain by other means. researchgate.net For example, the conversion of the ethynyl proton signal into a new signal in the product can be quantified to generate a reaction profile.

These real-time monitoring techniques are crucial for process development and scale-up, ensuring reaction efficiency and robustness. osti.gov

Table 5: Application of In Situ Spectroscopy for Monitoring a Reaction This table illustrates how in situ spectroscopy could be used to monitor a Sonogashira coupling reaction of this compound with an aryl halide.

TechniqueSpecies MonitoredSpectroscopic Change ObservedInformation Gained
In Situ FTIRThis compoundDecrease in intensity of C≡C stretch (~2120 cm⁻¹) and ≡C-H stretch (~3300 cm⁻¹)Reaction rate, endpoint determination, detection of incomplete conversion
ProductAppearance of new bands characteristic of the coupled product
In Situ NMREthynyl ProtonDisappearance of the singlet for the ≡C-H protonQuantitative kinetics, identification of intermediates, mechanism elucidation
Product ProtonsAppearance and growth of new aromatic/aliphatic signals

**applications in Chemical Biology and Mechanistic Medicinal Chemistry Research Pre Clinical, Non Human Focus **

Design and Synthesis of Molecular Probes for Biological Systems

The structural features of 3-ethynyl-5-(trifluoromethyl)pyridine make it an excellent foundation for the creation of molecular probes, particularly for studying receptors in the central nervous system. A key application is in the development of radioligands for receptor binding studies. An example of this is the development of analogues like [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine ([3H]methoxymethyl-MTEP), a potent and selective antagonist for the metabotropic glutamate (B1630785) 5 (mGlu5) receptor. nih.gov This probe was specifically designed for high-affinity and selective labeling of mGlu5 receptors, enabling detailed in vitro and in vivo characterization. nih.gov

The synthesis of such probes often involves multi-step processes where the core pyridine (B92270) structure is functionalized. For instance, the synthesis of related compounds has been achieved through Sonogashira cross-coupling reactions, where a terminal alkyne is coupled with an aryl or heteroaryl halide. mdpi.com The trifluoromethyl group on the pyridine ring is often incorporated to enhance metabolic stability and binding affinity, while the ethynyl (B1212043) group serves as a rigid linker to other aromatic systems, which is critical for optimizing interactions with the target protein. nih.govnih.gov The development of these specialized molecules is crucial for understanding biological processes like ligand-receptor interactions and nucleic acid-protein binding. researchgate.net

In Vitro Enzyme Inhibition and Activation Studies

Derivatives of the this compound scaffold are prominent as antagonists of the mGlu5 receptor, effectively inhibiting its function. While mGlu5 is a G-protein coupled receptor rather than a classical enzyme, its activity is measured through downstream signaling pathways, such as phosphoinositide (PI) hydrolysis. In vitro studies have shown that mGlu5 agonists like 2-chloro-5-hydroxyphenylglycine (CHPG) can trigger a dose-dependent increase in PI hydrolysis in rat hippocampus tissue. nih.gov Analogues of the core compound, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), have been shown to block this agonist-evoked PI hydrolysis, demonstrating clear inhibition of the receptor's signaling cascade. nih.gov

The trifluoromethylpyridine moiety itself is a well-established component in molecules designed for enzyme inhibition. nih.gov In the agrochemical field, for example, the compound fluopyram, which contains a trifluoromethylpyridine ring, functions as a succinate (B1194679) dehydrogenase inhibitor. nih.gov In pharmaceuticals, the inclusion of a trifluoromethyl group has been found to improve plasma stability and enhance enzyme inhibition, as seen in the development of the HIV-1 reverse transcriptase inhibitor doravirine. nih.gov This highlights the broad utility of the trifluoromethylpyridine structure in designing potent inhibitors for various protein targets.

Receptor Binding Assays and Ligand-Target Interaction Analysis (e.g., SPR, ITC)

Receptor binding assays are a cornerstone for characterizing the interaction between ligands and their targets, and derivatives of this compound have been extensively studied using these methods. The radiolabeled probe [3H]methoxymethyl-MTEP was used to characterize binding to the mGlu5 receptor in rat brain membranes. nih.gov These in vitro assays demonstrated that the probe binds with high affinity to a single, saturable site. nih.gov

Competition binding experiments are used to determine the affinity of non-labeled compounds. In these studies, the binding of the radioligand is displaced by increasing concentrations of a test compound. The mGlu5 antagonists MPEP and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) were shown to effectively displace the radiolabeled probe, confirming their interaction at the same allosteric site. nih.govresearchgate.net

Table 1: In Vitro Receptor Binding Data for mGlu5 Receptor Antagonists
CompoundAssay TypeParameterValueSource
[3H]methoxymethyl-MTEPSaturation BindingK_d (Affinity)20 ± 2.7 nM nih.gov
[3H]methoxymethyl-MTEPSaturation BindingB_max (Receptor Density)487 ± 48 fmol/mg protein nih.gov
MPEPCompetition BindingIC_50 (Displacement)15 nM nih.gov
Methoxymethyl-MTEPCompetition BindingIC_50 (Displacement)30 nM nih.gov

Techniques like Isothermal Titration Calorimetry (ITC) are also employed to provide a complete thermodynamic profile of binding interactions, directly measuring the heat changes that occur when a ligand binds to a macromolecule. nih.govmdpi.com This method allows for the determination of binding affinity (K_d), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event without the need for labels. wur.nl

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation

The this compound framework has been central to extensive Structure-Activity Relationship (SAR) studies aimed at developing potent and selective mGluR5 antagonists. nih.gov A major focus has been the optimization of analogues based on the lead compound MPEP. nih.govresearchgate.net MPEP itself is a potent, noncompetitive mGluR5 antagonist, but research sought to improve its properties, such as aqueous solubility and selectivity. nih.gov

This led to the synthesis of MTEP, where the phenyl ring of MPEP was replaced with a 2-methyl-1,3-thiazole group. nih.gov This modification resulted in a highly selective mGluR5 antagonist with improved potency. nih.gov Further SAR studies explored a series of MTEP analogues to better understand the structural requirements for high antagonist potency. researchgate.net These efforts led to the identification of compounds that were significantly more potent than MTEP. For example, replacing the methyl group on the thiazole (B1198619) ring with a larger cyclopropyl (B3062369) group, and adding a fluorine atom to the pyridine ring, resulted in compounds with substantially increased functional activity as mGluR5 antagonists. researchgate.net One such compound exhibited functional activity 490 times greater than that of MTEP. researchgate.net

Table 2: Structure-Activity Relationship of mGluR5 Antagonists
CompoundKey Structural FeaturesRelative Potency/ActivitySource
MPEPPhenylethynyl-pyridine coreBaseline antagonist nih.govresearchgate.net
MTEP(2-Methyl-1,3-thiazol-4-yl)ethynyl-pyridine coreMore potent and selective than MPEP nih.govresearchgate.net
Compound 19 (MTEP Analogue)(2-Cyclopropyl-1,3-thiazol-4-yl)ethynyl]-5-fluoropyridine core490 times more potent than MTEP researchgate.net

Development of Scaffold Libraries for High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a foundational method in drug discovery used to test large numbers of compounds for activity against a biological target. nih.gov The this compound structure serves as an ideal scaffold for building focused chemical libraries for HTS campaigns. rsc.org Its value lies in its proven biological relevance and synthetic tractability.

The ethynyl group provides a versatile chemical handle for diversification. Using modern synthetic methods like the Sonogashira coupling, a wide array of aryl and heteroaryl groups can be attached to the pyridine core, rapidly generating a library of diverse analogues. mdpi.com This allows chemists to systematically explore the chemical space around the core scaffold to identify compounds with optimal activity and properties. mdpi.com

A typical workflow involves synthesizing a library of compounds based on this scaffold in a multi-well format. rsc.orgnih.gov This library is then subjected to an automated HTS assay to measure the activity of each compound against the target, such as PFKFB3 or other enzymes and receptors. researchgate.net Hits from the initial screen—compounds showing significant activity—are then validated through secondary assays and further characterization to confirm their mechanism of action. researchgate.net The development of such libraries enables the efficient discovery of novel modulators for therapeutic targets. mdpi.com

**future Perspectives and Emerging Research Directions**

Chemoinformatic and Machine Learning Approaches for Compound Design and Property Prediction

The convergence of "big data" and computational power has propelled machine learning (ML) and chemoinformatics to the forefront of modern chemical research. nih.gov These tools are becoming indispensable for designing novel compounds and predicting their properties, thereby accelerating the discovery process. nih.gov In the context of 3-ethynyl-5-(trifluoromethyl)pyridine, chemoinformatic approaches can be employed to design libraries of derivatives with potentially enhanced biological activities or material properties.

Machine learning models are constructed using data from large compound databases, where chemical structures are converted into numerical descriptors or "fingerprints". nih.gov These models can then learn the complex relationships between a molecule's structure and its functional properties. For instance, a model could be trained to predict the binding affinity of pyridine (B92270) derivatives to a specific biological target. By applying such a trained model, researchers could computationally screen virtual derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov This data-driven approach moves beyond traditional chemical intuition, capturing subtle structure-activity relationships that may not be immediately obvious. nih.gov The ultimate goal is to use these predictive models to guide the design of new molecules with a desired property profile, significantly streamlining the optimization process in fields like drug discovery. nih.gov

Table 1: Potential Applications of Machine Learning in the Study of this compound Derivatives

Application Area Machine Learning Task Potential Outcome
Drug Discovery Quantitative Structure-Activity Relationship (QSAR) Modeling Prediction of biological activity (e.g., enzyme inhibition, receptor binding). nih.gov
Materials Science Property Prediction Forecasting of material properties (e.g., thermal stability, electronic properties).

| Synthetic Chemistry | Reaction Outcome Prediction | Optimization of synthetic routes and prediction of reaction yields. |

Exploration of Bioorthogonal Reactions for Live-Cell Applications (Chemical Biology)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com These reactions are powerful tools for chemical biology, enabling the precise labeling and visualization of biomolecules in their natural environment. nih.gov The terminal alkyne functionality of this compound makes it a prime candidate for use as a chemical reporter in such applications.

A typical bioorthogonal labeling strategy involves a two-step process. nih.govnih.gov First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a chemical reporter group, such as an alkyne. nih.govresearchgate.net In the second step, a probe molecule carrying a complementary functional group (e.g., an azide (B81097) for the copper-catalyzed azide-alkyne cycloaddition, or a tetrazine for strain-promoted cycloadditions) is introduced. mdpi.comnih.gov This probe also contains a reporter moiety, such as a fluorophore, allowing for visualization via fluorescence microscopy. nih.govnih.gov

The this compound moiety could be incorporated into small molecule probes or unnatural amino acids. The trifluoromethyl group and the pyridine ring would influence the probe's properties, such as its solubility, cell permeability, and electronic characteristics, which could be fine-tuned to optimize labeling efficiency and imaging quality in live cells. nih.gov The inverse-electron-demand Diels-Alder (IEDDA) reaction, noted for its exceptionally fast kinetics, is one of the most prominent bioorthogonal reactions, though it typically involves strained dienophiles rather than simple terminal alkynes. mdpi.com However, the well-established "click chemistry" of terminal alkynes with azides remains a highly viable and widely used strategy for live-cell applications.

Development of Sustainable Synthetic Routes with Reduced Environmental Footprint

Modern synthetic chemistry places increasing emphasis on "green chemistry" principles, aiming to develop environmentally benign processes. nih.gov Future research on this compound will likely focus on creating more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

General strategies for the green synthesis of pyridine derivatives include the use of multicomponent one-pot reactions, environmentally friendly solvents (like water or ionic liquids), solvent-free reaction conditions, and energy-efficient activation methods such as microwave or ultrasonic irradiation. nih.gov The synthesis of trifluoromethylpyridines often involves either building the ring from a trifluoromethyl-containing precursor or the direct trifluoromethylation of a pre-formed pyridine ring. researchgate.net

Applying green principles to the synthesis of this compound could involve several approaches:

Catalysis: Developing highly efficient and recyclable catalysts (e.g., palladium nanoparticles on a solid support) for the Sonogashira coupling step, which is commonly used to install the ethynyl (B1212043) group.

Atom Economy: Designing syntheses, such as cyclocondensation reactions, that incorporate a maximum number of the starting material atoms into the final product, thus minimizing waste. researchgate.net

Solvent Choice: Replacing traditional volatile organic solvents with greener alternatives or exploring solvent-free conditions for key synthetic steps. nih.gov

Discovery of Novel Reactivity Patterns and Transformation Methods

The ethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations beyond standard coupling reactions. A key future direction is the exploration of novel reactivity patterns for this compound to access new and complex molecular architectures.

One emerging area is photoredox catalysis, which uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways, often under very mild conditions. acs.org For example, research has shown that a phosphine-promoted photoredox [3+2] cycloaddition between alkynes and isocyanides can produce highly substituted pyrroles. acs.org This type of transformation could potentially be applied to this compound to generate novel biheteroaromatic compounds. The compatibility of this method with heteroaryl acetylenes, including a pyridine-based substrate, has already been demonstrated. acs.org

Furthermore, the alkyne can serve as a building block for other heterocyclic systems. For instance, the copper-catalyzed reaction of terminal alkynes with azides to form 1,2,3-triazoles is a cornerstone of click chemistry. mdpi.com Applying this reaction to this compound would provide straightforward access to a library of 1,4-disubstituted triazole derivatives bearing the trifluoromethylpyridine scaffold. mdpi.com Discovering and developing such novel transformations will significantly expand the synthetic utility of this compound.

Table 2: Examples of Potential Transformations for this compound

Reaction Type Reagent Class Resulting Heterocycle Potential Significance
Photoredox [3+2] Cycloaddition Isocyanides 2,4-Disubstituted Pyrroles Access to novel biheteroaromatic systems. acs.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azides 1,4-Disubstituted 1,2,3-Triazoles Rapid generation of compound libraries ("click chemistry"). mdpi.com

| Denitrogenative Cyclization | Vinyl Azides | Substituted Isoxazoles | Synthesis of varied isoxazole (B147169) derivatives. rsc.org |

Integration into Multi-Functional Hybrid Materials Systems

Multi-functional hybrid materials, which combine different components to achieve synergistic or novel properties, are a major focus of modern materials science. mdpi.com Small organic molecules with specific functional groups are critical building blocks for creating these advanced materials. This compound possesses features that make it an attractive candidate for incorporation into such systems.

The terminal ethynyl group provides a reactive site for polymerization or for covalent attachment to polymer backbones or inorganic surfaces. The trifluoromethylpyridine moiety can impart desirable properties to the resulting hybrid material, such as:

Thermal Stability: Fluorinated compounds often exhibit high thermal stability.

Hydrophobicity: The CF₃ group can control surface properties.

Electronic Properties: The electron-withdrawing nature of the trifluoromethylpyridine ring can influence the electronic characteristics of the material.

These hybrid materials could find applications in a wide range of fields. mdpi.com For example, polymers incorporating the this compound unit could be developed for use as advanced dielectrics, gas separation membranes, or specialty coatings. The molecule could also be integrated into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the pyridine nitrogen could act as a metal-coordination site and the trifluoromethyl group could tune the pore environment.

Q & A

Q. What role does this compound play in materials science?

  • Methodology :
  • Polymer synthesis : Incorporate into conjugated polymers via electropolymerization. Characterize conductivity and optoelectronic properties (e.g., bandgap via UV-Vis) .

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